![molecular formula C21H21N3O5S B2407325 2,3-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 1019102-75-0](/img/structure/B2407325.png)
2,3-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
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Description
2,3-Dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that belongs to the class of thienopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzamide moiety, a thienopyrazole core, and multiple methoxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyrazole Core: This step often involves the cyclization of a suitable precursor, such as a thioamide and a hydrazine derivative, under acidic or basic conditions to form the thienopyrazole
Biological Activity
2,3-Dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C27H27N3O3S
- Molecular Weight : 505.663 g/mol
- CAS Number : 476485-72-0
The structure features a thieno[3,4-c]pyrazole core linked to a methoxy-substituted benzamide, contributing to its unique biological profile.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs. For example:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
HeLa (Cervical Cancer) | 12 | Inhibition of cell proliferation |
A549 (Lung Cancer) | 10 | Cell cycle arrest at G1 phase |
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models of inflammation, it has been shown to reduce edema and pain responses significantly.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial and fungal strains. Its effectiveness against pathogens like Staphylococcus aureus and Candida albicans has been documented, indicating its potential as a therapeutic agent in treating infections.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2).
- Cell Cycle Regulation : It affects cell cycle progression by inhibiting cyclin-dependent kinases (CDKs), leading to G1 phase arrest.
- Cytokine Modulation : The inhibition of NF-kB signaling pathways results in decreased expression of inflammatory cytokines.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- In Vivo Tumor Growth Inhibition : In a murine model of breast cancer, administration of the compound resulted in a 60% reduction in tumor volume compared to control groups.
- Chronic Inflammation Model : In a rat model of arthritis, treatment with the compound reduced joint swelling and improved mobility scores significantly over a four-week period.
Properties
IUPAC Name |
2,3-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-27-14-9-7-13(8-10-14)24-20(16-11-30(26)12-17(16)23-24)22-21(25)15-5-4-6-18(28-2)19(15)29-3/h4-10H,11-12H2,1-3H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMDQCOHNNAWJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C(=CC=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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